N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features, which include a methoxyphenyl group and a trimethylpyrazole moiety, contributing to its potential pharmacological properties.
This compound can be synthesized through various chemical reactions involving readily available precursors. The synthesis often employs methods that facilitate the formation of the pyrazole ring and the amide linkage.
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be classified as:
The synthesis of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrazole precursor in the presence of a base or catalyst.
The molecular structure of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide features:
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions typical for amides and pyrazoles:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar pyrazole derivatives exhibit significant activity against various cancer cell lines and inflammatory pathways.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize the compound's structure and purity.
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has potential applications in:
N-(4-Methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS No: 957498-23-6) is a synthetic heterocyclic compound featuring a pyrazole core linked to a p-methoxyaniline moiety via a three-carbon propanamide bridge. Its systematic IUPAC name is N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide, reflecting the methoxyphenyl group (N-substituent) and the 1,3,5-trisubstituted pyrazole ring. The molecular formula is C₁₆H₂₁N₃O₂ (molecular weight: 287.36 g/mol), with the canonical SMILES notation CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C [1]. The InChI key MWQMLFVMXYZIEA-UHFFFAOYSA-N provides a standardized descriptor for database searches and computational studies. Key structural features include:
Table 1: Fundamental Structural Identifiers of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 957498-23-6 |
Molecular Formula | C₁₆H₂₁N₃O₂ |
Molecular Weight | 287.36 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
SMILES | CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C |
InChI Key | MWQMLFVMXYZIEA-UHFFFAOYSA-N |
The development of this compound aligns with mid-2000s innovations in N-functionalized pyrazole chemistry, driven by demands for targeted bioactive molecules. Pyrazole derivatives gained prominence in the 1990s–2000s due to their synthetic versatility and pharmacokinetic compatibility. Regulatory frameworks like the EPA’s Significant New Use Rules (SNURs) under 40 CFR Part 721 highlighted environmental and toxicological considerations for structurally related acetamide- and pyrazole-containing compounds, indirectly shaping synthetic strategies for derivatives like this propanamide [3]. Advances in N-alkylation techniques for regioselective pyrazole functionalization (e.g., avoiding N2-alkylation side products) and mild amide coupling protocols enabled efficient synthesis of such hybrid molecules [1]. The 2010s saw commercialization of analogs (e.g., 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide) as medicinal chemistry intermediates, reflecting industrial interest in this chemotype [4].
Pyrazole-based scaffolds are privileged structures in drug discovery due to their:
This specific compound integrates a p-methoxyphenylacetamide motif—prevalent in COX-2 inhibitors—with a metabolically robust pyrazole, creating a hybrid structure for probing inflammation-related targets. Urea derivatives like N-(4-methoxyphenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea (ChemDiv ID: G532-0024) demonstrate the therapeutic relevance of this chemical space, showing optimized hydrogen-bonding capacity (H-bond donors: 2; acceptors: 4) [5]. Furano-pyridazinone hybrids (e.g., EVT-2689919) further illustrate how pyrazole propanamides serve as precursors for complex bioactive agents targeting formyl peptide receptors (FPRs) in inflammation [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: